molecular formula C6H6IN B1589291 5-Iodo-2-methylpyridine CAS No. 695-17-0

5-Iodo-2-methylpyridine

Cat. No. B1589291
CAS RN: 695-17-0
M. Wt: 219.02 g/mol
InChI Key: FMOQWAKITQNDFW-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyridine is a chemical compound with the CAS Number: 695-17-0 and a molecular weight of 219.02 . It is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of 2-methylpyridines, which could potentially include 5-Iodo-2-methylpyridine, has been achieved through a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another method involves taking 2-chloro-5-methylpyridine as the raw material, and then subjecting it to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .


Molecular Structure Analysis

The InChI code for 5-Iodo-2-methylpyridine is 1S/C6H6IN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 .


Chemical Reactions Analysis

The application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine to develop a highly selective, operationally simple, high yielding and economically attractive method .


Physical And Chemical Properties Analysis

5-Iodo-2-methylpyridine is a solid or semi-solid or liquid at room temperature . .

Scientific Research Applications

Organic Synthesis

5-Iodo-2-methylpyridine: is a valuable compound in organic synthesis, particularly in the construction of pyridine derivatives. It serves as a versatile intermediate for various coupling reactions, including Suzuki and Sonogashira couplings, which are pivotal in creating complex organic molecules . Its iodine atom is a reactive site that can undergo oxidative addition with palladium catalysts, forming carbon-carbon and carbon-nitrogen bonds essential for pharmaceuticals and agrochemicals.

Drug Discovery

In the realm of drug discovery, 5-Iodo-2-methylpyridine is utilized for the synthesis of azaindole derivatives, which are key scaffolds in kinase inhibitors . These inhibitors are crucial in targeted cancer therapies as they can interfere with specific kinases involved in tumor growth and proliferation.

Material Science

The compound’s applications extend to material science, where it can be used to modify electronic properties of materials. Its incorporation into polymers and small molecules can influence charge transport properties, which is beneficial for developing new electronic devices .

Analytical Chemistry

5-Iodo-2-methylpyridine: finds use in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods .

Biochemistry

In biochemistry, 5-Iodo-2-methylpyridine can be employed in proteomics research. It may be used as a building block for synthesizing compounds that interact with biological macromolecules, aiding in the study of protein functions and interactions .

Industrial Applications

Industrially, 5-Iodo-2-methylpyridine is involved in the synthesis of substances and laboratory chemicals. It’s a precursor in the manufacturing of various industrial chemicals, demonstrating its versatility beyond laboratory settings .

Mechanism of Action

While specific information on the mechanism of action for 5-Iodo-2-methylpyridine was not found, a similar compound, Idoxuridine, acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA .

Safety and Hazards

5-Iodo-2-methylpyridine should be stored in a dark place under an inert atmosphere . It is recommended to avoid dust formation, ingestion, and inhalation . Contact with skin and eyes should also be avoided .

Future Directions

While specific future directions for 5-Iodo-2-methylpyridine were not found, the global market for this compound is being analyzed, indicating ongoing interest and potential future developments .

Relevant Papers Relevant papers related to 5-Iodo-2-methylpyridine can be found at Sigma-Aldrich and MDPI .

properties

IUPAC Name

5-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQWAKITQNDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467983
Record name 5-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylpyridine

CAS RN

695-17-0
Record name 5-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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